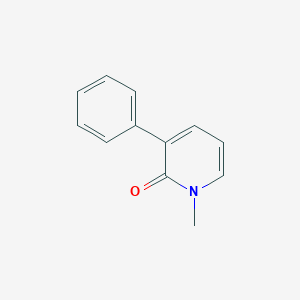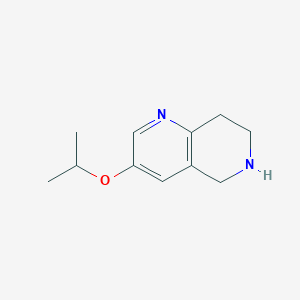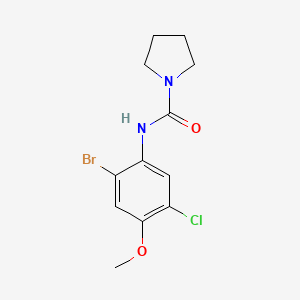
1-Methyl-3-phenylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylpyridin-2-one is a heterocyclic compound with the molecular formula C12H11NO and a molar mass of 185.22 g/mol . It is known for its potential anti-inflammatory properties and is an impurity in the drug Pirfenidone . The compound is characterized by a pyridinone ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position.
Preparation Methods
1-Methyl-3-phenylpyridin-2-one can be synthesized through various methods. One classical method involves the cyclization of appropriate precursors under specific conditions. For instance, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be used to form the pyridinone ring . Industrial production methods may involve the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-3-phenylpyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with additional oxygen functionalities, while reduction may lead to the formation of a dihydropyridine derivative.
Scientific Research Applications
1-Methyl-3-phenylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential anti-inflammatory properties make it a candidate for studying inflammatory pathways.
Medicine: As an impurity in Pirfenidone, it is relevant in the context of drug formulation and quality control.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-phenylpyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Comparison with Similar Compounds
1-Methyl-3-phenylpyridin-2-one can be compared with other similar compounds such as:
3-Methyl-1-phenylpyridin-2-one: This compound has a similar structure but differs in the position of the methyl group.
1-Phenyl-3-methylpyridin-2-one: Another isomer with the methyl and phenyl groups swapped.
Pirfenidone: A related compound used as an anti-fibrotic agent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methyl-3-phenylpyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-8-11(12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
ULYZWTLDAJORNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)




![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)




